3-Fluoro-4-morpholinoaniline hydrochloride

Beschreibung

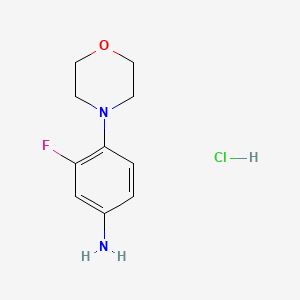

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-fluoro-4-morpholin-4-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRPSSVBSBPDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677610 | |

| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94442-23-6, 2689-38-5 | |

| Record name | Benzenamine, 3-fluoro-4-(4-morpholinyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94442-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Fluoro-4-morpholinoaniline Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-morpholinoaniline hydrochloride is a fluorinated aromatic amine of significant interest in the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a fluorinated benzene ring coupled with a morpholine moiety, makes it a versatile building block for the synthesis of complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a desirable trait in drug design. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 3-Fluoro-4-morpholinoaniline hydrochloride, with a focus on its role as a critical intermediate in the production of the antibiotic, Linezolid.

Physicochemical Properties

The introduction of the hydrochloride salt enhances the compound's polarity and solubility in protic solvents compared to its free base form.[1] This property is particularly advantageous in various synthetic and analytical procedures.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄ClFN₂O | [1] |

| Molecular Weight | 232.68 g/mol | [1] |

| Appearance | Off-white to pale beige or light-yellow powder/solid | [1] |

| Melting Point (Free Base) | 121-123 °C | [1] |

| Boiling Point (Free Base) | ~364.9 °C at 760 mmHg | [1] |

| Solubility | Readily soluble in methanol; moderately soluble in ethanol. | [1] |

| CAS Number | 1199796-23-3 | N/A |

Synthesis of 3-Fluoro-4-morpholinoaniline Hydrochloride

The synthesis is a multi-step process, commencing with a nucleophilic aromatic substitution, followed by reduction of a nitro group, and culminating in the formation of the hydrochloride salt.

Step 1: Nucleophilic Aromatic Substitution

The synthesis typically begins with the reaction of 3,4-difluoronitrobenzene with morpholine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the secondary amine of morpholine.

Caption: Reaction scheme for the synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, is then reduced to a primary amine to yield 3-fluoro-4-morpholinoaniline. Several reducing agents can be employed for this transformation, each with its own advantages in terms of yield, selectivity, and cost-effectiveness.

-

Iron-mediated reduction: A classic and cost-effective method using iron powder in an acidic medium.

-

Zinc-mediated reduction: A milder alternative suitable for substrates with acid-sensitive functional groups.

-

Tin(II) chloride reduction: Offers excellent selectivity and mild reaction conditions.

-

Catalytic Hydrogenation: Utilizes catalysts such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere, often providing high yields.[1]

Step 3: Formation of the Hydrochloride Salt

The final step involves the treatment of the synthesized 3-fluoro-4-morpholinoaniline (the free base) with hydrochloric acid to form the stable hydrochloride salt.

Experimental Protocol: Salt Formation

-

Dissolve 3-fluoro-4-morpholinoaniline in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., argon).

-

Cool the solution to room temperature.

-

Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise with continuous stirring.

-

Observe the precipitation of a light-yellow solid.

-

Continue stirring for approximately 30 minutes to ensure complete conversion.

-

Isolate the precipitate by filtration.

-

Wash the isolated solid with the anhydrous solvent used in step 1 to remove any unreacted starting material.

-

Dry the final product under vacuum to obtain 3-Fluoro-4-morpholinoaniline hydrochloride.

Applications in Drug Discovery and Materials Science

Key Intermediate in the Synthesis of Linezolid

The primary application of 3-Fluoro-4-morpholinoaniline hydrochloride is as a crucial building block in the synthesis of Linezolid, a potent antibiotic used to treat serious infections caused by Gram-positive bacteria.

Caption: Role of 3-Fluoro-4-morpholinoaniline hydrochloride in Linezolid synthesis.

Antimicrobial and Anticancer Research

Derivatives of 3-Fluoro-4-morpholinoaniline have shown promise in antimicrobial and anticancer research. The core structure can be modified to generate novel compounds with potential therapeutic applications.

-

Schiff Bases: Reaction of the primary amine with aldehydes yields Schiff bases that have demonstrated biofilm inhibition activity.[1]

-

Sulfonamides and Carbamates: Modifications of the aniline group to form sulfonamide and carbamate derivatives have resulted in compounds with significant antimicrobial activity, with some exhibiting minimum inhibitory concentrations (MIC) in the range of 6.25-25.0 μg/mL against various bacteria.[1]

-

Anticancer Agents: Heterocyclic compounds containing a morpholine moiety are known for their anti-cancer activity. Novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and have shown significant anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231).

Materials Science

This compound has also been utilized in the development of functional nanomaterials. For instance, it has been used in the synthesis of carbon nanodots with tunable emission properties, which have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1]

Analytical Methods

Ensuring the purity and identity of 3-Fluoro-4-morpholinoaniline hydrochloride is crucial for its application in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃, for the free base):

-

δ 6.82 (m, 1H, ArH)

-

δ 6.43 (m, 2H, 2xArH)

-

δ 3.87 (m, 4H, 2xCH₂O)

-

δ 3.58 (brs, 2H, NH₂)

-

δ 2.99 (m, 4H, 2xCH₂N)

¹³C NMR (100 MHz, CDCl₃, for the free base):

-

δ 156.9 (d, J = 245.4 Hz)

-

δ 143.0 (d, J = 10.4 Hz)

-

δ 131.8 (d, J = 9.7 Hz)

-

δ 120.4 (d, J = 4.2 Hz)

-

δ 110.8 (d, J = 3.0 Hz)

-

δ 104.0 (d, J = 23.8 Hz)

-

δ 67.3

-

δ 51.9 (d, J = 2.1 Hz)

Safety and Handling

3-Fluoro-4-morpholinoaniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

3-Fluoro-4-morpholinoaniline hydrochloride is a compound of considerable scientific and commercial importance. Its role as a key intermediate in the synthesis of the antibiotic Linezolid underscores its value in the pharmaceutical industry. Furthermore, the potential for its derivatives in antimicrobial and anticancer applications, as well as its use in materials science, highlights the versatility of this molecule. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working with this compound.

References

Sources

An In-Depth Technical Guide to 3-Fluoro-4-morpholinoaniline Hydrochloride: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Building Block

3-Fluoro-4-morpholinoaniline hydrochloride, identified by the CAS Number 2689-38-5 , is a fluorinated aromatic amine of significant interest in the pharmaceutical and chemical industries. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and applications. As a key intermediate, particularly in the synthesis of the oxazolidinone antibiotic Linezolid, understanding the nuances of this compound is paramount for efficient and successful drug discovery and manufacturing processes. The hydrochloride salt form often provides advantages in terms of stability and solubility in polar solvents compared to its free base counterpart (3-Fluoro-4-morpholinoaniline, CAS Number 93246-53-8).[1]

This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references, reflecting the expertise of a Senior Application Scientist.

Physicochemical Properties and Structural Elucidation

The unique arrangement of a fluorine atom, a morpholine ring, and an aniline group on a benzene core imparts specific physicochemical characteristics to the molecule, influencing its reactivity and utility.

Structural Diagram

Caption: Chemical structure of 3-Fluoro-4-morpholinoaniline Hydrochloride.

Key Physicochemical Data

The following table summarizes the key properties of 3-Fluoro-4-morpholinoaniline and its hydrochloride salt. It is important to note that some literature sources may conflate the data for the free base and the hydrochloride salt.

| Property | 3-Fluoro-4-morpholinoaniline | 3-Fluoro-4-morpholinoaniline Hydrochloride | References |

| CAS Number | 93246-53-8 | 2689-38-5 | |

| Molecular Formula | C₁₀H₁₃FN₂O | C₁₀H₁₃FN₂O·HCl | [2] |

| Molecular Weight | 196.22 g/mol | 232.68 g/mol | [2] |

| Appearance | Light yellow to brown crystalline powder | Off-white to pale beige powder | [3] |

| Melting Point | 121-125 °C | 121-123 °C (Note: Often cited same as free base) | [4] |

| Boiling Point | ~364.9 °C at 760 mmHg | ~364.9 °C at 760 mmHg (for the free base) | [3] |

| Solubility | Soluble in methanol. | Enhanced solubility in polar protic solvents like methanol and ethanol; notable aqueous solubility.[1] |

Synthesis and Manufacturing Insights

The synthesis of 3-Fluoro-4-morpholinoaniline hydrochloride typically involves a multi-step process, culminating in the formation of the free base followed by its conversion to the hydrochloride salt. A common and industrially relevant route starts from 3,4-difluoronitrobenzene.

Synthetic Workflow Diagram

Caption: Generalized synthetic workflow for 3-Fluoro-4-morpholinoaniline Hydrochloride.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies found in patent literature.[5]

Step 1: Synthesis of 3-Fluoro-4-morpholinonitrobenzene

-

Rationale: This step involves a nucleophilic aromatic substitution where the more activated fluorine at the 4-position of 3,4-difluoronitrobenzene is displaced by the secondary amine of morpholine. The electron-withdrawing nitro group activates the ring towards nucleophilic attack.

-

Procedure:

-

To a stirred solution of 3,4-difluoronitrobenzene (1 equivalent) in a suitable solvent such as methanol, add morpholine (approximately 2.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the yellow crystalline product by filtration, wash with cold methanol, and dry under vacuum.

-

Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline (Free Base)

-

Rationale: The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. An alternative is using a transfer hydrogenation agent like ammonium formate.

-

Procedure (Catalytic Hydrogenation):

-

Charge a hydrogenation reactor with 3-Fluoro-4-morpholinonitrobenzene, a suitable solvent like ethanol or methanol, and a palladium on carbon catalyst (10% Pd/C).

-

Pressurize the reactor with hydrogen gas (typically 50 psi).

-

Stir the mixture at room temperature for several hours until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-4-morpholinoaniline. The product can be further purified by recrystallization.

-

Step 3: Preparation of 3-Fluoro-4-morpholinoaniline Hydrochloride

-

Rationale: The free base is converted to its hydrochloride salt to potentially improve its stability, handling characteristics, and solubility in certain reaction media. This is achieved by reacting the basic aniline with hydrochloric acid.

-

Procedure:

-

Dissolve the crude or purified 3-Fluoro-4-morpholinoaniline in a suitable organic solvent, such as isopropanol or ethyl acetate.

-

Slowly add a solution of anhydrous hydrogen chloride in the same solvent or bubble anhydrous HCl gas through the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of the solvent, and dry under vacuum to yield 3-Fluoro-4-morpholinoaniline hydrochloride as a solid.

-

Applications in Drug Discovery and Development

The primary and most well-documented application of 3-Fluoro-4-morpholinoaniline hydrochloride is as a crucial building block in the synthesis of the antibiotic, Linezolid.

Role in Linezolid Synthesis

Linezolid is an oxazolidinone-class antibiotic effective against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[5] The 3-fluoro-4-morpholinophenyl moiety is a key structural feature of Linezolid, and 3-Fluoro-4-morpholinoaniline hydrochloride serves as the precursor for introducing this group.

Various patented synthetic routes utilize this intermediate.[5][6] A common strategy involves the N-alkylation of 3-fluoro-4-morpholinoaniline with a suitable three-carbon synthon that will ultimately form the oxazolidinone ring of Linezolid.[7]

Linezolid Synthesis Pathway

Caption: Simplified pathway for Linezolid synthesis from 3-Fluoro-4-morpholinoaniline.

Beyond Linezolid: A Versatile Scaffold

The unique electronic and structural features of 3-Fluoro-4-morpholinoaniline make it an attractive scaffold for the development of other bioactive molecules:

-

Antimicrobial Agents: Derivatives, such as sulfonamides and carbamates, have shown promising antimicrobial activity.[1] Schiff bases derived from this compound have also demonstrated potent biofilm inhibition.[4]

-

Anticancer Research: Novel derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and evaluated for their anti-cancer properties, particularly against breast cancer cell lines, where they have been shown to inhibit cell proliferation and induce apoptosis.[1]

-

Materials Science: The core structure has been used in the development of functional nanomaterials, such as carbon nanodots, where it can enhance photoluminescence quantum yield.[4]

Spectral Analysis

Spectroscopic data is crucial for the identification and quality control of 3-Fluoro-4-morpholinoaniline. The following data is for the free base (CAS 93246-53-8). The hydrochloride salt would exhibit shifts, particularly in the signals of protons near the protonated amine.

-

¹H NMR (400MHz, CDCl₃): δ 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N).[8]

-

¹³C NMR (100MHz, CDCl₃): δ 156.9 (d, J=245.4Hz), 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), 104.0 (d, J=23.8Hz), 67.3, 51.9 (d, J=2.1Hz).[8]

-

HRMS [M]⁺: Calculated for C₁₀H₁₃FN₂O: 196.1006, Found: 196.1004.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-morpholinoaniline hydrochloride and its free base.

-

Hazard Statements: The compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[9]

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dark, and dry place in a tightly sealed container.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

3-Fluoro-4-morpholinoaniline hydrochloride is more than just a chemical intermediate; it is a testament to the power of medicinal chemistry in designing key molecular fragments that form the backbone of essential medicines. Its role in the synthesis of Linezolid underscores its importance in combating antibiotic resistance. Furthermore, its potential as a scaffold for new antimicrobial and anticancer agents ensures its continued relevance in drug discovery and development. This guide provides the foundational knowledge necessary for researchers and scientists to effectively and safely utilize this versatile compound in their pursuit of novel therapeutics and materials.

References

-

PureSynth. (n.d.). 3-Fluoro-4-Morpholinoaniline 98.0%(GC). Retrieved from [Link]

-

ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

-

Organic Spectroscopy International. (2018). 3-fluoro-4-morpholinoaniline. Retrieved from [Link]

-

Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Retrieved from [Link]

- Google Patents. (2015). Processes for preparing linezolid.

- Google Patents. (2013). Novel process for preparation of linezolid and its novel intermediates.

- Google Patents. (2014). METHOD FOR PREPARING LINEZOLID INTERMEDIATE.

- Google Patents. (2017). Process for the preparation of linezolid.

-

Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Retrieved from [Link]

Sources

- 1. Buy 3-Fluoro-4-morpholinoaniline hydrochloride | 2689-38-5 [smolecule.com]

- 2. pure-synth.com [pure-synth.com]

- 3. innospk.com [innospk.com]

- 4. ossila.com [ossila.com]

- 5. Processes for preparing linezolid - Patent 2899185 [data.epo.org]

- 6. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 9. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Fluoro-4-morpholinoaniline hydrochloride chemical structure

An In-Depth Technical Guide to 3-Fluoro-4-morpholinoaniline Hydrochloride: Structure, Synthesis, and Applications

Introduction

3-Fluoro-4-morpholinoaniline hydrochloride is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development.[1] Its structure, which combines a fluorinated aniline core with a morpholine substituent, makes it a valuable and versatile building block for synthesizing complex molecules.[1][2] This guide offers a detailed exploration of its chemical structure, physicochemical properties, synthesis methodologies, and critical applications, particularly its role as a key intermediate in the creation of modern pharmaceuticals. The strategic placement of the fluorine atom and the morpholine ring imparts unique electronic and conformational properties, which are leveraged by medicinal chemists to enhance the pharmacological profiles of target drug candidates.[3][4]

Chemical Structure and Physicochemical Properties

The defining feature of 3-Fluoro-4-morpholinoaniline is the substituted benzene ring. A primary amine group is located at position 1, a fluorine atom at position 3, and a morpholine ring attached via its nitrogen atom at position 4.[1] The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

The IUPAC name for the free base is 3-fluoro-4-morpholin-4-ylaniline.[5]

Caption: Chemical structure of 3-Fluoro-4-morpholinoaniline Hydrochloride.

Physicochemical Data

The compound's physical and chemical properties are crucial for its handling, storage, and application in synthetic chemistry.[3]

| Property | Value | Source(s) |

| CAS Number | 2689-38-5 (HCl Salt) / 93246-53-8 (Free Base) | [1][5] |

| Molecular Formula | C₁₀H₁₄ClFN₂O (HCl Salt) / C₁₀H₁₃FN₂O (Free Base) | [1][5] |

| Molecular Weight | 232.68 g/mol (HCl Salt) / 196.22 g/mol (Free Base) | [1][5] |

| Appearance | Off-white to pale beige or brown crystalline powder | [1][2][3] |

| Melting Point | 121-123 °C (Free Base) | [1][2][3] |

| Boiling Point | ~364.9 °C at 760 mmHg (Free Base) | [1][3] |

| Solubility | Soluble in Methanol | |

| Purity | Typically >98% (by GC) | [2] |

Synthesis and Reaction Mechanism

A common industrial synthesis route for 3-fluoro-4-morpholinylaniline starts from o-fluoronitrobenzene, a readily available raw material.[6] This multi-step process is designed for efficiency and to minimize environmentally hazardous byproducts.[6]

Synthesis Workflow

The synthesis can be logically broken down into four primary stages:

-

Reduction of o-Fluoronitrobenzene: The initial step involves the reduction of the nitro group on o-fluoronitrobenzene to an amine, yielding o-fluoroaniline. This is typically achieved through catalytic hydrogenation using a catalyst like Raney Nickel under hydrogen pressure.[6] The choice of a catalytic method is crucial for its high efficiency and clean conversion.

-

Introduction of the Morpholine Ring: The o-fluoroaniline is then reacted with a bis(2-haloethyl) ether (e.g., bis(2-chloroethyl) ether) in the presence of a deacidifying agent. This reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen displaces the halogens to form the morpholine ring, resulting in o-fluoro-morpholinyl benzene.[6] The reaction is driven at elevated temperatures to ensure completion.

-

Nitration: The o-fluoro-morpholinyl benzene undergoes regioselective nitration. Using nitric acid in an acetic acid solvent, a nitro group is introduced onto the benzene ring, yielding 3-fluoro-4-morpholinyl nitrobenzene.[6] The directing effects of the existing substituents guide the nitro group to the desired position.

-

Final Reduction: The nitro group of 3-fluoro-4-morpholinyl nitrobenzene is reduced to a primary amine to yield the final product, 3-fluoro-4-morpholinoaniline.[6] This final reduction step is often accomplished using standard methods such as catalytic hydrogenation or metal-acid reduction.

Caption: General synthesis workflow for 3-Fluoro-4-morpholinoaniline.

Applications in Drug Discovery and Development

The unique arrangement of functional groups in 3-Fluoro-4-morpholinoaniline makes it a highly sought-after intermediate in the pharmaceutical industry.[1]

-

Key Intermediate for Linezolid: Its most prominent application is as a crucial building block in the synthesis of Linezolid.[3] Linezolid is an oxazolidinone-class antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The 3-fluoro-4-morpholinoaniline moiety forms a significant part of the final drug's core structure.[3]

-

Scaffold for Novel Antimicrobials: Beyond Linezolid, this compound serves as a versatile scaffold for developing new bioactive molecules.[3] Researchers have successfully synthesized sulfonamide and carbamate derivatives that exhibit promising antimicrobial activity, with minimum inhibitory concentrations (MIC) in the range of 6.25-25.0 μg/mL against various bacteria.[2]

-

Synthesis of Schiff Bases: The primary amine group readily reacts with aldehydes to form Schiff bases.[1][2] Studies have shown that Schiff bases derived from 3-fluoro-4-morpholinoaniline can exhibit potent anti-biofilm properties, in some cases exceeding the efficacy of standard antibiotics like linezolid.[1][2]

The presence of the fluorine atom is a key feature from a medicinal chemistry perspective. Fluorination can enhance a molecule's metabolic stability, binding affinity, and membrane permeability, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of 3-Fluoro-4-morpholinoaniline is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.[7][8]

-

First Aid Measures: In case of accidental contact, immediate action is required. For skin contact, flush with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] In all cases of significant exposure, seek immediate medical attention.[7]

-

Storage: The compound should be stored in a tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials.[8][9]

Conclusion

3-Fluoro-4-morpholinoaniline hydrochloride is more than a simple chemical; it is a testament to the power of rational molecular design. Its structure is a carefully orchestrated combination of a fluorinated ring system and a morpholine heterocycle, providing a robust platform for the synthesis of high-value pharmaceutical agents. Its indispensable role in the production of the antibiotic Linezolid underscores its importance in modern medicine. As research continues to explore its potential, 3-Fluoro-4-morpholinoaniline will undoubtedly remain a cornerstone intermediate for the development of novel therapeutics aimed at combating infectious diseases and other challenging health conditions.

References

-

Qian-Qian Chemical. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Retrieved from [Link]

-

Isan, V. et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]

-

X.L. et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Fluoro-4-(4-morpholinyl) Benzenamine | CAS No : 93246-53-8. Retrieved from [Link]

- Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

-

Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

Sources

- 1. Buy 3-Fluoro-4-morpholinoaniline hydrochloride | 2689-38-5 [smolecule.com]

- 2. ossila.com [ossila.com]

- 3. innospk.com [innospk.com]

- 4. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 7. aksci.com [aksci.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. 93246-53-8|3-Fluoro-4-morpholinoaniline|BLD Pharm [bldpharm.com]

Technical Guide: 3-Fluoro-4-morpholinoaniline Hydrochloride

Characterization, Synthesis, and Stoichiometric Criticality in Drug Development[1]

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate manufacturing, 3-Fluoro-4-morpholinoaniline Hydrochloride (CAS: 2689-38-5) serves as a linchpin scaffold, most notably in the synthesis of oxazolidinone antibiotics like Linezolid .[1][2] While its nominal molecular weight is 232.68 g/mol , the operational reality for process chemists is far more complex.[1] Variations in salt stoichiometry, hygroscopicity, and residual solvent content can shift the "effective" molecular weight, leading to stoichiometric imbalances in downstream GMP reactions.[1]

This guide moves beyond basic physical constants to provide a rigorous framework for the synthesis, characterization, and precise stoichiometric handling of this critical intermediate.[1][3]

Part 1: Molecular Identity & Physicochemical Profile[1][3][4]

The distinction between the free base and the hydrochloride salt is non-trivial.[1] In drug development, the salt form is often preferred for its enhanced stability and crystallinity, but it introduces the variable of counter-ion stoichiometry.[1]

Table 1: Comparative Physicochemical Data

| Property | Free Base | Hydrochloride Salt (Target) |

| Chemical Name | 3-Fluoro-4-morpholinoaniline | 3-Fluoro-4-morpholinoaniline HCl |

| CAS Number | 93246-53-8 | 2689-38-5 |

| Molecular Formula | C₁₀H₁₃FN₂O | C₁₀H₁₃FN₂O[1][2][4][5][6] · HCl |

| Molecular Weight | 196.22 g/mol | 232.68 g/mol |

| Appearance | Off-white / beige powder | Light yellow amorphous solid/crystal |

| Melting Point | 121–123 °C | >200 °C (Decomposition often observed) |

| Solubility | DCM, Methanol, Ethyl Acetate | Water, Methanol, DMSO |

The Stoichiometric Trap

A common failure mode in Linezolid synthesis is assuming the commercial material is 100% monohydrochloride.[1] Industrial batches may contain traces of dihydrochloride or free base depending on the pH during crystallization.[1]

Scientist’s Insight: Always perform a chloride content titration (Argentometric) on new vendor batches to establish the exact Salt-to-Base ratio (

Part 2: Synthesis & Reaction Mechanics[1]

The synthesis of 3-Fluoro-4-morpholinoaniline HCl is a classic exercise in chemoselectivity, requiring the reduction of a nitro group in the presence of a fluorine atom and a morpholine ring.[1]

The Synthetic Pathway[1][4][6][7]

-

Nucleophilic Aromatic Substitution (S_NAr): Morpholine attacks 3,4-difluoronitrobenzene.[1] The fluorine para to the nitro group is activated, ensuring regioselectivity.[1]

-

Nitro Reduction: The nitro group is reduced to an amine.[1][8] Catalytic hydrogenation (Pd/C) is standard, but Fe/NH₄Cl is used if de-fluorination is a risk.[1]

-

Salt Formation: Precise addition of anhydrous HCl prevents hydrolysis or over-acidification.[1]

Figure 1: Step-wise synthetic pathway from fluoronitrobenzene precursor to the hydrochloride salt.

Detailed Protocol: Salt Formation Step

Context: Converting 10g of Free Base to HCl Salt.

-

Dissolution: Dissolve 10.0 g (51 mmol) of 3-Fluoro-4-morpholinoaniline (Base) in 150 mL of anhydrous Dichloromethane (DCM) under Nitrogen.

-

Cooling: Cool the solution to 0–5 °C. Exothermic control is vital to prevent impurity formation.[1]

-

Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents, ~14 mL).

-

Observation: A thick, off-white precipitate will form immediately.[1]

-

-

Aging: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ripen the crystal habit.

-

Isolation: Filter under vacuum. Wash the cake with cold DCM (2 x 20 mL) to remove unreacted base.

-

Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Part 3: Analytical Protocols & Quality Control

To validate the molecular weight and purity, a multi-modal approach is required. Relying solely on HPLC is insufficient because HPLC does not detect the counter-ion (Cl⁻).[1]

Protocol A: Argentometric Titration (Chloride Content)

This determines the exact stoichiometry of the salt, allowing you to correct the molecular weight for precise dosing.[1]

-

Reagents: 0.1 N Silver Nitrate (AgNO₃), Potassium Chromate indicator.

-

Procedure: Dissolve 200 mg of sample in 50 mL deionized water. Adjust pH to 7-8.

-

Titration: Titrate with AgNO₃ until a brick-red precipitate persists.

-

Calculation:

[1]

Protocol B: HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1] Gradient elution.

-

Detection: UV at 254 nm.[1]

-

Significance: Ensures no unreduced nitro-intermediate (MW 226.[1]18) remains, which would act as a chain terminator in Linezolid synthesis.[1]

Figure 2: Quality Control Decision Tree for assessing material suitability.

Part 4: Application in Drug Development (Linezolid)[1]

The primary utility of 3-Fluoro-4-morpholinoaniline HCl is as the "Left-Hand Side" amine in the synthesis of Linezolid (Zyvox).[1]

The Cbz-Protection Step: Typically, the aniline is protected with Benzyl Chloroformate (Cbz-Cl) before reacting with the oxazolidinone core.[1]

-

Reaction: Aniline HCl + Cbz-Cl + Base → Cbz-Protected Aniline.[1]

-

Why MW Accuracy Matters: If you use the nominal MW (232.68) but your batch is wet (LOD 2%), you under-charge the aniline by 2%.[1] In a convergent synthesis, this limits the yield of the expensive Cbz-Cl reagent.[1]

-

Correction Formula:

This rigorous attention to the "Effective Molecular Weight" is what distinguishes bench scientists from process engineers.[1]

References

-

PubChem . (2025).[1] 3-Fluoro-4-morpholinoaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

ResearchGate . (2025). Synthesis of Sulfonamides and Carbamates of 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

Sources

- 1. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 93246-53-8|3-Fluoro-4-morpholinoaniline|BLD Pharm [bldpharm.com]

- 3. innospk.com [innospk.com]

- 4. Buy 3-Fluoro-4-morpholinoaniline hydrochloride | 2689-38-5 [smolecule.com]

- 5. 3-Fluoro-4-morpholinoaniline - CAS:93246-53-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]

A Spectroscopic and Analytical Guide to 3-Fluoro-4-morpholinoaniline Hydrochloride

Introduction

3-Fluoro-4-morpholinoaniline, and its corresponding hydrochloride salt, is a critical chemical intermediate in contemporary pharmaceutical manufacturing. Its structure, which combines a fluorinated aniline with a morpholine moiety, makes it a versatile building block, most notably in the synthesis of the oxazolidinone antibiotic, Linezolid.[1][2] For researchers, process chemists, and quality control specialists in drug development, a comprehensive understanding of its analytical profile is not merely academic—it is essential for ensuring batch-to-batch consistency, verifying reaction outcomes, and maintaining regulatory compliance.

This technical guide provides an in-depth exploration of the core spectroscopic data for 3-Fluoro-4-morpholinoaniline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While much of the publicly available high-resolution data pertains to the free base, we will interpret this data and provide expert insights into the expected spectral characteristics of the hydrochloride salt. This approach offers a robust analytical framework for professionals working with either form of the compound.

Chemical Identity and Physicochemical Properties

The foundational step in any analytical endeavor is to confirm the identity and basic properties of the material. 3-Fluoro-4-morpholinoaniline is typically an off-white to brown crystalline powder.[1]

| Property | Value | Source(s) |

| Chemical Name | 3-Fluoro-4-morpholinoaniline | |

| Synonyms | 4-(2-Fluoro-4-aminophenyl)morpholine, 3-Fluoro-4-(4-morpholinyl)-benzenamine | |

| CAS Number | 93246-53-8 (Free Base) | [3] |

| Molecular Formula | C₁₀H₁₃FN₂O | [4][5] |

| Molecular Weight | 196.22 g/mol | [5] |

| Melting Point | 121 - 125 °C | [4][3] |

Chemical Structures:

-

A) Free Base: 3-Fluoro-4-morpholinoaniline

-

B) Hydrochloride Salt: 3-Fluoro-4-morpholinoaniline hydrochloride

The key structural difference is the protonation of the aniline nitrogen in the hydrochloride salt, forming an ammonium ion (-NH₃⁺), which significantly influences the compound's solubility and its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The choice of solvent and instrument parameters is critical for obtaining meaningful data. For the free base, which is soluble in various organic solvents, chloroform-d (CDCl₃) is a common choice. For the hydrochloride salt, a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable to ensure dissolution and to observe the exchangeable N-H protons.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of the appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio and a relaxation delay of at least 2 seconds to ensure quantitative integrity.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of each carbon signal. A greater number of scans is required due to the low natural abundance of ¹³C.

Caption: Workflow for NMR Spectroscopic Analysis.

Data Summary & Interpretation: 3-Fluoro-4-morpholinoaniline (Free Base)

The following data was acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.[6]

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.82 | m | 1H | Ar-H |

| 6.43 | m | 2H | Ar-H |

| 3.87 | m | 4H | 2 x -CH₂-O |

| 3.58 | br s | 2H | -NH₂ |

| 2.99 | m | 4H | 2 x -CH₂-N |

¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity (J_CF in Hz) | Assignment |

|---|---|---|

| 156.9 | d (J = 245.4) | C-F |

| 143.0 | d (J = 10.4) | Ar-C |

| 131.8 | d (J = 9.7) | Ar-C |

| 120.4 | d (J = 4.2) | Ar-CH |

| 110.8 | d (J = 3.0) | Ar-CH |

| 104.0 | d (J = 23.8) | Ar-CH |

| 67.3 | s | -CH₂-O |

| 51.9 | d (J = 2.1) | -CH₂-N |

Interpretation Insights:

-

¹H NMR: The aromatic region (6.4-6.9 ppm) integrates to 3 protons, consistent with a trisubstituted benzene ring. The broad singlet at 3.58 ppm is characteristic of the primary amine (-NH₂) protons. The two multiplets at 3.87 and 2.99 ppm correspond to the methylene protons of the morpholine ring, with the protons adjacent to oxygen appearing further downfield.[6]

-

¹³C NMR: The most prominent feature is the large coupling constant (J = 245.4 Hz) for the carbon at 156.9 ppm, which is definitive proof of a carbon directly bonded to fluorine. The other aromatic carbons also exhibit smaller C-F couplings, which is invaluable for assigning their positions on the ring.[6]

Expert Insights: Predicting the Spectrum of the Hydrochloride Salt

Upon protonation to form the hydrochloride salt, several predictable changes occur:

-

¹H NMR: The aniline -NH₂ protons are converted to -NH₃⁺. This new signal would appear significantly downfield (typically > 8-10 ppm in DMSO-d₆) and would be broader. The adjacent aromatic protons would also experience a downfield shift due to the electron-withdrawing effect of the ammonium group.

-

¹³C NMR: The aromatic carbon directly attached to the nitrogen (C4) would shift downfield due to the increased positive charge. Other carbons in the aromatic ring would be similarly, though less dramatically, affected.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid samples due to its simplicity and speed.

Step-by-Step Methodology:

-

Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, H₂O), which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample. A typical scan range is 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Data Interpretation: Expected Absorption Bands

While a full spectrum is not publicly itemized, we can predict the key vibrational bands based on the molecule's structure.[5][7]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected in Free Base? | Expected in HCl Salt? |

| 3500 - 3300 | N-H Stretch | Primary Amine | Yes (two sharp bands) | No |

| 3200 - 2800 | N⁺-H Stretch | Ammonium | No | Yes (very broad, strong) |

| 3100 - 3000 | C-H Stretch | Aromatic | Yes | Yes |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) | Yes | Yes |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Yes | Yes |

| 1300 - 1200 | C-N Stretch | Aryl-Amine | Yes | Yes |

| 1250 - 1050 | C-F Stretch | Aryl-Fluoride | Yes (strong) | Yes (strong) |

| 1150 - 1085 | C-O-C Stretch | Ether (Morpholine) | Yes | Yes |

The most diagnostic difference between the free base and the hydrochloride salt in an IR spectrum is the disappearance of the sharp N-H stretches of the primary amine and the appearance of a very broad and strong absorption band for the N⁺-H stretches of the ammonium group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: ESI-qToF MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 3-Fluoro-4-morpholinoaniline, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. A Quadrupole Time-of-Flight (qToF) analyzer provides high mass accuracy.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which ions are desorbed.

-

Analysis: Analyze the ions in the qToF mass spectrometer to generate a high-resolution mass spectrum.

-

MS/MS (Fragmentation): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed to provide structural information.

Caption: Workflow for ESI-qToF Mass Spectrometry Analysis.

Data Summary & Interpretation

High-Resolution Mass Spectrometry (HRMS) HRMS provides an extremely accurate mass measurement, which serves to confirm the elemental composition of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃FN₂O |

| Calculated Mass [M] | 196.1006 |

| Found Mass [M] | 196.1004 |

This excellent agreement between the calculated and found mass unequivocally confirms the elemental formula of 3-Fluoro-4-morpholinoaniline.[6]

Fragmentation Analysis (MS/MS) Analysis of the fragmentation pattern of the protonated molecule ([M+H]⁺ at m/z 197.11) provides confirmation of the compound's connectivity.[5]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity | Plausible Structure/Loss |

| 197.11 | 137.0447 | 100% | Loss of C₃H₈NO (morpholine fragment) |

| 197.11 | 138.0550 | 42% | Isotopic peak or alternative fragmentation |

The dominant fragment at m/z 137.04 corresponds to the cleavage of the morpholine ring, leaving the fluorinated aniline core. This fragmentation is highly characteristic and provides strong evidence for the proposed structure.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a definitive and multi-faceted confirmation of the structure of 3-Fluoro-4-morpholinoaniline. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and the position of the fluorine atom. IR spectroscopy confirms the presence of all key functional groups and provides a rapid method for distinguishing between the free base and its hydrochloride salt. Finally, high-resolution MS and MS/MS analysis validate the elemental formula and the core structural connectivity. For scientists and researchers in drug development, this comprehensive analytical dataset is an indispensable tool for quality assurance, reaction monitoring, and regulatory documentation.

References

-

Organic Spectroscopy International. (2018). 3-fluoro-4-morpholinoaniline. Available at: [Link]

-

LookChem. (2023). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Available at: [Link]

-

PubChem - National Institutes of Health. 3-Fluoro-4-morpholinoaniline. Available at: [Link]

-

Janakiramudu, D. B., et al. (2021). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

-

U.S. Geological Survey. (2023). Random forest classification of multitemporal Landsat 8 spectral data and phenology metrics for land cover mapping in the Sonoran and Mojave Deserts. USGS Publications Warehouse. Available at: [Link]

-

PureSynth. 3-Fluoro-4-Morpholinoaniline 98.0%(GC). Available at: [Link]

-

Pharmaceuticals and Medical Devices Agency (PMDA). INFRARED REFERENCE SPECTRA. Available at: [Link]

-

MDPI. (2023). Random Forest Classification of Multitemporal Landsat 8 Spectral Data and Phenology Metrics for Land Cover Mapping in the Sonoran and Mojave Deserts. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Fluoro-4-morpholinoaniline | 93246-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. ossila.com [ossila.com]

- 5. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 7. pmda.go.jp [pmda.go.jp]

Technical Monograph: 3-Fluoro-4-morpholinoaniline Hydrochloride

This technical guide provides an in-depth analysis of 3-Fluoro-4-morpholinoaniline Hydrochloride , focusing on its critical role as the pharmacophore progenitor for the oxazolidinone class of antibiotics (specifically Linezolid) and its chemical behavior as a specialized intermediate.

From Synthetic Intermediate to Bioactive Pharmacophore

CAS: 13344-37-1 (HCl salt) | Free Base CAS: 93246-53-8 Molecular Formula: C₁₀H₁₃FN₂O·HCl Role: Pharmacophore Precursor, Fine Chemical Intermediate

Part 1: Mechanism of Action (Pharmacological & Chemical)

While 3-Fluoro-4-morpholinoaniline HCl is primarily an intermediate, its "Mechanism of Action" must be understood through two distinct lenses: its Pharmacophoric Contribution to the final drug (Linezolid) and its Chemical Reactivity during synthesis.

Pharmacophoric Mechanism (Structure-Activity Relationship)

This aniline derivative provides the "A-ring" and "B-ring" scaffold of Linezolid. The specific substitution pattern—a fluorine atom at position 3 and a morpholine ring at position 4—is not arbitrary; it is engineered for precise ribosomal interaction.

-

The Morpholine Moiety (Solubility & Binding):

-

Solubility Profile: The morpholine ring introduces moderate hydrophilicity to the lipophilic phenyl core, optimizing the logP (approx. 0.55 for Linezolid) for oral bioavailability and tissue penetration.

-

Ribosomal Interaction: In the 50S ribosomal subunit, the oxygen of the morpholine ring acts as a weak hydrogen bond acceptor, stabilizing the molecule within the peptidyl transferase center (PTC).

-

-

The 3-Fluorine Atom (Metabolic Shield & Potency):

-

Electronic Effect: The high electronegativity of the fluorine atom withdraws electron density from the phenyl ring (inductive effect, -I). This lowers the pKa of the aniline nitrogen during synthesis but, more importantly, alters the electron distribution of the final drug, enhancing binding affinity.

-

Metabolic Stability: The C-F bond is metabolically robust. Placing fluorine at the 3-position blocks potential oxidative metabolism (ring hydroxylation) at this site, significantly extending the half-life of the final drug.

-

Antibacterial Potency: Early SAR studies demonstrated that removing this fluorine atom results in a >10-fold loss in antibacterial activity against Staphylococci and Enterococci.

-

Chemical Mechanism (Synthetic Utility)

In organic synthesis, the hydrochloride salt acts as a latent nucleophile .

-

Activation: The salt must be neutralized (using bases like triethylamine or sodium bicarbonate) to liberate the free aniline amine (-NH₂).

-

Nucleophilic Attack: The free amine functions as a nucleophile, typically attacking an electrophilic carbonyl carbon (e.g., in a carbamate, isocyanate, or epoxide) to form the nitrogen-aryl bond of the oxazolidinone ring.

Part 2: Visualization of Mechanisms

Figure 1: Pharmacophore Contribution to Linezolid Efficacy

This diagram maps how the specific structural features of the aniline intermediate translate into the biological function of the final antibiotic.

Caption: Structural logic flow demonstrating how the aniline intermediate's functional groups drive the final drug's pharmacodynamics and pharmacokinetics.

Part 3: Experimental Protocols

Protocol A: Neutralization and Nucleophilic Acylation (Synthesis Context)

Objective: To demonstrate the reactivity of the aniline HCl salt in forming a carbamate linkage (precursor to oxazolidinone).

Reagents:

-

3-Fluoro-4-morpholinoaniline HCl (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)

Methodology:

-

Salt Dissociation: Dissolve 3-Fluoro-4-morpholinoaniline HCl in water. The pH will be acidic (~3-4).

-

Biphasic Setup: Add an equal volume of DCM.

-

Base Addition: Slowly add solid NaHCO₃ with vigorous stirring.

-

Mechanistic Note: The base neutralizes the HCl, deprotonating the ammonium (-NH₃⁺) to the free amine (-NH₂), which partitions into the organic (DCM) layer.

-

-

Acylation: Cool the mixture to 0°C. Dropwise add Cbz-Cl dissolved in DCM.

-

Observation: Evolution of CO₂ gas may occur if excess acid reacts with bicarbonate.

-

-

Monitoring: Monitor reaction via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (polar, baseline) should disappear, replaced by the less polar carbamate spot.

-

Workup: Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: Purity Verification via HPLC

Objective: Ensure the intermediate meets the stringent purity (>99%) required for pharmaceutical synthesis.

Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic ring absorption).

Data Table: Typical Impurity Profile

| Retention Time (Rel) | Component | Origin | Limit |

|---|---|---|---|

| 1.00 | 3-Fluoro-4-morpholinoaniline | Main Peak | N/A |

| ~0.85 | 3,4-Difluoronitrobenzene | Starting Material | <0.1% |

| ~1.10 | Des-fluoro analog | Side Reaction | <0.15% |

| ~1.25 | Bis-morpholino adduct | Over-substitution | <0.1% |

Part 4: Toxicological Mechanism & Safety

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

Mechanism of Toxicity:

-

Methemoglobinemia Potential: Like many aniline derivatives, this compound can undergo N-hydroxylation in the liver (mediated by CYP450 enzymes). The resulting N-hydroxy metabolite can oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot carry oxygen. However, the electron-withdrawing fluorine and the bulky morpholine group at the para-position mitigate this risk compared to simple aniline, but standard precautions are mandatory.

-

Sensitization: The free amine is a hapten that can react with skin proteins, potentially causing allergic contact dermatitis upon repeated exposure.

References

-

Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline." PubChem.

-

Lohray, B. B., et al. (1999). "Novel oxazolidinone antibacterial agents."[2] Bioorganic & Medicinal Chemistry Letters.

-

European Chemicals Agency (ECHA). (2023). "Registration Dossier: 3-fluoro-4-morpholinoaniline." ECHA.[1] [1]

Sources

Technical Monograph: 3-Fluoro-4-morpholinoaniline Hydrochloride

This technical guide is structured as a high-level monograph for drug development professionals, moving beyond basic definitions to explore the compound's pharmacophoric utility, synthesis, and emerging biological applications.

CAS: 2689-38-5 (HCl Salt) | Free Base CAS: 93246-53-8 Role: Pharmacophore Scaffold & Key Intermediate Context: Antimicrobial Development, Biofilm Inhibition, and Ribosomal Interference

Part 1: Executive Technical Overview

3-Fluoro-4-morpholinoaniline hydrochloride is a critical fluorinated heterocyclic building block, best known as the metabolic stable "anchor" of the oxazolidinone class of antibiotics (e.g., Linezolid). While historically viewed solely as a synthetic intermediate, recent pharmacological data identifies the 3-fluoro-4-morpholinyl moiety as a bioactive scaffold with independent potential in anti-biofilm and anticancer applications.

The hydrochloride salt form is preferred in research and early-stage development due to its enhanced aqueous solubility compared to the free base, facilitating easier handling in biological assays and synthetic workflows.

Core Biological Value Proposition

-

Ribosomal Binding Anchor: In Linezolid, this moiety occupies the A-site of the 50S ribosomal subunit. The fluorine atom (C3 position) is thermodynamically essential, doubling in vitro activity by enhancing lipophilicity and preventing metabolic ring oxidation.

-

Quorum Sensing Interference: Novel Schiff base derivatives of this aniline exhibit superior biofilm inhibition (IC50 ~12.97 µM) against P. aeruginosa compared to Linezolid itself, likely by targeting the PqsD enzyme.

-

Metal Chelation: The morpholine nitrogen and the aniline amine (in derivative forms) act as effective ligands for Copper(II) complexes, showing promise in inhibiting Ribonucleotide Reductase (RNR) in cancer cell lines.

Part 2: Biological Activity & Mechanisms[1][2][3]

The Linezolid Pharmacophore (Ribosomal Interference)

The primary biological relevance of 3-Fluoro-4-morpholinoaniline is its role as the structural foundation of Linezolid. Causal analysis of structure-activity relationships (SAR) reveals why this specific aniline is conserved:

-

Fluorine Substitution (C3): The fluorine atom is not merely a metabolic blocker; it electronically tunes the phenyl ring, enhancing the binding affinity to the highly conserved rRNA residues in the peptidyl transferase center (PTC). Removal of this fluorine results in a >2-fold loss of potency.

-

Morpholine Ring (C4): This group provides the necessary bulk and solubility profile. It interacts with the nucleotide bases G2505 and U2506 (in E. coli numbering), locking the drug in a position that prevents the formation of the initiation complex.

Direct Biofilm Inhibition (Emerging Application)

Recent studies (Sangshetti et al.) have demonstrated that Schiff base derivatives synthesized directly from 3-Fluoro-4-morpholinoaniline exhibit potent anti-biofilm activity, distinct from the protein synthesis inhibition of oxazolidinones.

-

Target: PqsD Enzyme (Pseudomonas Quinolone Signal biosynthetic pathway).[1]

-

Mechanism: The derivatives interfere with the synthesis of signal molecules (HHQ and PQS), disrupting bacterial cell-to-cell communication (quorum sensing) rather than killing the bacteria directly. This reduces selective pressure and resistance development.[2]

-

Data: Quinoline-linked derivatives showed an IC50 of 12.97 µM against P. aeruginosa biofilm, outperforming Linezolid (IC50 15.93 µM).[3][2][1][4]

Pathway Visualization

The following diagram illustrates the divergent biological pathways: the established ribosomal route (Linezolid) and the emerging quorum sensing route (Schiff Bases).

Figure 1: Divergent biological mechanisms of the 3-Fluoro-4-morpholinoaniline scaffold.

Part 3: Technical Protocols

Protocol A: Preparation of Hydrochloride Salt

Context: Converting the free base (CAS 93246-53-8) to the stable HCl salt (CAS 2689-38-5) for biological assays.

Reagents:

-

3-Fluoro-4-morpholinoaniline (Free Base)

-

Ethanol (Absolute)

-

HCl gas or 4M HCl in Dioxane

-

Diethyl Ether

Workflow:

-

Dissolution: Dissolve 10.0 g of free base in 50 mL of absolute ethanol at room temperature. Ensure complete solvation.

-

Acidification:

-

Method A (Gas): Bubble dry HCl gas through the solution until pH reaches ~2.0.

-

Method B (Solution): Dropwise add 4M HCl in dioxane (1.2 equivalents) while stirring vigorously.

-

-

Precipitation: The solution will heat slightly (exothermic). Upon cooling to 0°C, a white to off-white precipitate will form.

-

Isolation: Dilute with 50 mL diethyl ether to maximize yield. Filter the solid under vacuum.

-

Purification: Wash the cake 3x with cold ether. Dry in a vacuum oven at 45°C for 6 hours.

-

Validation: Check melting point (Expected: ~268°C dec) and solubility (soluble in water/methanol).

Protocol B: P. aeruginosa Biofilm Inhibition Assay

Context: Evaluating the anti-biofilm potential of the aniline or its Schiff base derivatives.[2]

Materials:

-

P. aeruginosa strain (e.g., PAO1)

-

Crystal Violet (0.1% solution)

-

96-well polystyrene microtiter plates

Step-by-Step:

-

Inoculation: Dilute overnight bacterial culture 1:100 in fresh LB broth.

-

Treatment: Add 100 µL of inoculum to wells. Add 3-Fluoro-4-morpholinoaniline HCl (or derivative) at concentrations ranging from 1–100 µM. Include Linezolid as a positive control.[2]

-

Incubation: Incubate statically at 37°C for 24 hours to allow biofilm formation.

-

Washing: Gently aspirate media. Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

-

Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 10–15 minutes at room temperature.

-

Quantification: Wash wells 3x with water. Solubilize the dye with 125 µL of 30% acetic acid. Measure absorbance at 550 nm.

-

Calculation: % Inhibition = [(OD_control - OD_treated) / OD_control] × 100.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification: While less volatile than non-fluorinated anilines, 3-Fluoro-4-morpholinoaniline HCl is a substituted aniline and must be treated as a potential genotoxin and methemoglobinemia inducer.

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302+H312+H332 (Harmful if swallowed, in contact with skin, or inhaled) | Use full PPE (Nitrile gloves, respirator). |

| Genotoxicity | Suspected mutagen (Class: Fluoroanilines) | Handle in a fume hood; deactivate waste with bleach/oxidation before disposal. |

| Irritant | H315/H319 (Skin/Eye Irritation) | Emergency eyewash station must be accessible. |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation (turning brown over time); the HCl salt is significantly more stable but hygroscopic.

Part 5: Synthesis Workflow Visualization

The following diagram outlines the industrial synthesis of Linezolid, highlighting the pivotal position of the aniline intermediate.

Figure 2: Synthetic route from raw materials to Linezolid, showing the central role of the aniline intermediate.

References

-

Sangshetti, J. N., et al. (2015).[2][5] Biofilm inhibition of linezolid-like Schiff bases: Synthesis, biological activity, molecular docking and in silico ADME prediction. Bioorganic & Medicinal Chemistry Letters, 25(5), 874–880.[2] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

-

More, N. A., et al. (2022).[6] Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.[7][6] Retrieved from [Link][3][2][6][8][9]

Sources

- 1. Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. Processes for preparing linezolid - Patent 2899185 [data.epo.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

3-Fluoro-4-morpholinoaniline Hydrochloride: The Backbone of Oxazolidinone Antibiotics

Topic: 3-Fluoro-4-morpholinoaniline Hydrochloride: Discovery, Synthesis, and Process Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Core Identity[1]

3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8; HCl salt: 2689-38-5) is a specialized fluorinated aniline derivative serving as the critical "left-hand" pharmacophore of Linezolid (Zyvox), the first-in-class oxazolidinone antibiotic approved for clinical use.

This molecule represents a triumph of structure-activity relationship (SAR) optimization, where the introduction of a fluorine atom at the 3-position and a morpholine ring at the 4-position of the phenyl core conferred superior pharmacokinetic properties and safety profiles compared to earlier analogues.

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-Fluoro-4-(4-morpholinyl)aniline hydrochloride |

| Molecular Formula | C₁₀H₁₃FN₂O[1][2][3][4][5] · HCl |

| Molecular Weight | 232.68 g/mol (salt); 196.22 g/mol (free base) |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | 205–210 °C (HCl salt); 121–123 °C (Free base) |

| Solubility | Soluble in water (salt), Methanol, DMSO; Sparingly soluble in non-polar solvents. |

Discovery & Historical Context

The discovery of 3-Fluoro-4-morpholinoaniline is inextricably linked to the development of Linezolid by Pharmacia & Upjohn (now Pfizer) in the mid-1990s.

The Oxazolidinone Renaissance

The oxazolidinone class was originally identified by E.I.[6] du Pont de Nemours in the 1970s as effective plant disease control agents. Early lead compounds like DuP-721 showed antibacterial activity but suffered from lethal toxicity in mammalian models.

In the 1990s, Dr. Steven J. Brickner and his team at Pharmacia revisited this scaffold to combat multi-drug resistant Gram-positive bacteria (MRSA, VRE). The team synthesized two primary clinical candidates:

-

Eperezolid: A piperazine-containing analog.

-

Linezolid: The morpholine-containing analog derived from 3-Fluoro-4-morpholinoaniline.[7]

While both compounds displayed excellent in vitro activity, Linezolid was selected for development due to its superior pharmacokinetic profile (100% oral bioavailability) and safety margin. The morpholine ring improved solubility and metabolic stability compared to the piperazine variants.

Visualization: SAR Evolution

The following diagram illustrates the structural evolution from early toxic leads to the optimized Linezolid scaffold.

Caption: Evolution of the oxazolidinone class from toxic early leads to Linezolid, highlighting the pivotal role of the morpholinoaniline intermediate.

Synthetic Route & Process Chemistry

The synthesis of 3-Fluoro-4-morpholinoaniline is a classic example of Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This two-step process must be tightly controlled to minimize regioisomeric impurities and thermal hazards.

Step 1: Regioselective SNAr

Reaction: 3,4-Difluoronitrobenzene + Morpholine → 3-Fluoro-4-morpholinonitrobenzene

-

Mechanism: The nitro group at position 1 strongly activates the para-fluorine (position 4) toward nucleophilic attack. The meta-fluorine (position 3) is significantly less reactive, ensuring high regioselectivity (>98%).

-

Reagents: Morpholine (acts as both nucleophile and base) or Morpholine + K₂CO₃/DIEA.

-

Conditions: Reflux in Acetonitrile or neat at 70–80°C.

Step 2: Nitro Reduction

Reaction: 3-Fluoro-4-morpholinonitrobenzene → 3-Fluoro-4-morpholinoaniline

-

Method A (Catalytic Hydrogenation): H₂ (gas), 10% Pd/C, Methanol/THF. This is the preferred industrial method due to cleanliness.

-

Method B (Chemical Reduction): Fe powder / NH₄Cl or Ammonium Formate. Used in settings where high-pressure hydrogenation is not feasible.

Visualization: Synthetic Pathway[3][8]

Caption: Industrial synthesis pathway showing the critical SNAr step and the subsequent reduction to the aniline.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-4-morpholinonitrobenzene (Scale: 100g)

Note: This reaction is exothermic. Proper cooling and rate control are essential.

-

Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.

-

Charge: Add 3,4-difluoronitrobenzene (100.0 g, 0.628 mol) and Acetonitrile (400 mL).

-

Addition: Add DIPEA (diisopropylethylamine, 1.1 eq) or K₂CO₃ (1.2 eq).

-

Reaction: Dropwise add Morpholine (60.2 g, 0.691 mol) over 60 minutes, maintaining internal temperature <40°C.

-

Heating: Heat to reflux (80–82°C) for 4–6 hours. Monitor by HPLC (Target: SM < 0.5%).

-

Workup: Cool to RT. Pour into ice water (1L). The yellow solid precipitates. Filter, wash with water, and dry.

-

Yield: ~135 g (95%).

Protocol B: Catalytic Hydrogenation to Aniline HCl Salt

-

Charge: Dissolve the nitro intermediate (100 g) in Methanol (1.0 L).

-

Catalyst: Add 10% Pd/C (5.0 g, 5 wt% loading) as a slurry in methanol.

-

Hydrogenation: Pressurize reactor to 40 psi H₂. Stir at RT for 4–8 hours.

-

Filtration: Filter catalyst through Celite under nitrogen (Amine is air-sensitive; oxidation turns it brown).

-

Salt Formation: Cool filtrate to 0–5°C. Slowly add HCl in isopropanol or conc. HCl (1.1 eq).

-

Isolation: The hydrochloride salt precipitates as an off-white solid. Filter and dry under vacuum at 45°C.

Process Safety & Impurity Profile

Critical Hazards

-

Nitro Compounds: The intermediate 3-Fluoro-4-morpholinonitrobenzene is a nitroaromatic. While stable, it possesses high decomposition energy. DSC (Differential Scanning Calorimetry) should be run before scaling up >1kg.

-

Exotherm: The SNAr reaction is highly exothermic. Accumulation of morpholine before initiation can lead to thermal runaway.

Impurity Tracking

| Impurity | Origin | Control Strategy |

| 2-Fluoro-4-morpholinoaniline | Regioisomer from attack at C-3 (Meta) | Control reaction temp; 3,4-difluoro substitution pattern naturally favors C-4 attack (Para). |

| Des-fluoro analog | Over-reduction during hydrogenation | Avoid high temperatures (>50°C) or excessive H₂ pressure during Pd/C reduction. |

| Nitroso Intermediate | Incomplete reduction | Ensure reaction completion via HPLC; extend reaction time if necessary. |

References

-

Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

-

Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone antibacterial agents."[3][4][5][6][8] Angewandte Chemie International Edition, 42(18), 2010–2023. Link

-

Perrault, W. R., et al. (2003). "Process Research and Development of the Oxazolidinone Antibacterial Agent Linezolid." Organic Process Research & Development, 7(4), 533–546. Link

-

Pfizer Inc. (2000).[5] "Zyvox (Linezolid) Label and Prescribing Information." FDA Access Data. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline." PubChem. Link

Sources

- 1. 3-Fluoro-4-morpholinoaniline | 93246-53-8 | TCI AMERICA [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Linezolid: the first oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxazolidinones | Basicmedical Key [basicmedicalkey.com]

- 7. researchgate.net [researchgate.net]

- 8. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Potential of 3-Fluoro-4-morpholinoaniline Hydrochloride: A Versatile Scaffold for Modern Research

An In-depth Technical Guide for Researchers

Foreword: Beyond the Building Block

In the landscape of chemical synthesis and drug discovery, certain molecules distinguish themselves not by their final application, but by their profound versatility. 3-Fluoro-4-morpholinoaniline hydrochloride (3F4MA-HCl) is one such compound. To the casual observer, it is a fluorinated aniline derivative; to the seasoned researcher, it is a scaffold ripe with potential, a cornerstone for innovation across multiple scientific disciplines. This guide moves beyond a simple cataloging of properties. It aims to provide an in-depth, experience-driven perspective on the core applications and future frontiers of this valuable molecule. We will explore not just what can be done, but why specific synthetic choices are made and how its unique structural motifs can be leveraged to address complex research questions in medicine and materials science.

Core Physicochemical Profile and Structural Attributes